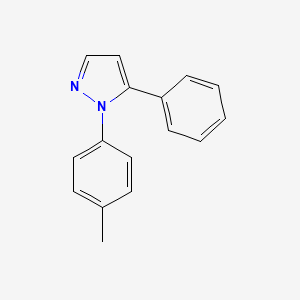

5-Phenyl-1-(p-tolyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural feature imparts a unique combination of chemical properties, including basicity, aromaticity, and the ability to participate in various chemical reactions. researchgate.netnih.gov The pyrazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds. nih.govnih.gov Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.govmdpi.com Beyond medicine, pyrazole derivatives find applications as agrochemicals, dyes, and fluorescent agents. cymitquimica.com The stability of the pyrazole ring and the ease with which it can be functionalized make it an attractive building block for the synthesis of complex molecular architectures. mdpi.com

Overview of Substituted Pyrazole Derivatives in Academic Contexts

The versatility of the pyrazole core is fully realized through the introduction of various substituents at its carbon and nitrogen atoms. The nature and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. Academic research has extensively explored the synthesis and properties of substituted pyrazoles. For instance, the substitution pattern on the pyrazole ring can be controlled to achieve specific regioisomers, which is crucial for structure-activity relationship (SAR) studies in drug discovery. A common synthetic route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net The choice of the dicarbonyl and hydrazine precursors directly dictates the substitution pattern of the resulting pyrazole.

Specific Research Focus on 5-Phenyl-1-(p-tolyl)-1H-pyrazole

Within the vast family of pyrazole derivatives, this compound represents a specific structure with a phenyl group at the 5-position and a p-tolyl group at the 1-position of the pyrazole ring. This particular arrangement of bulky aromatic substituents is expected to influence its molecular conformation and, consequently, its chemical behavior. The electronic properties of the phenyl and p-tolyl groups, with the latter possessing an electron-donating methyl group, can also modulate the reactivity of the pyrazole core. While dedicated research on this exact molecule is not extensively documented, its structural motifs are present in more complex molecules that have been the subject of chemical investigation. researchgate.netnih.gov The study of this specific compound can provide fundamental insights into the interplay of steric and electronic effects in diaryl-substituted pyrazoles, which is valuable for the rational design of new functional molecules.

Structure

3D Structure

Properties

CAS No. |

943725-79-9 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-(4-methylphenyl)-5-phenylpyrazole |

InChI |

InChI=1S/C16H14N2/c1-13-7-9-15(10-8-13)18-16(11-12-17-18)14-5-3-2-4-6-14/h2-12H,1H3 |

InChI Key |

KCJXSSPRCFTXHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 5 Phenyl 1 P Tolyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 5-Phenyl-1-(p-tolyl)-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons of the pyrazole (B372694) ring, the phenyl substituent at the 5-position, and the p-tolyl group at the 1-position.

The protons of the phenyl and p-tolyl rings will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons of the p-tolyl group will exhibit a characteristic AA'BB' splitting pattern, with two doublets corresponding to the ortho and meta protons relative to the methyl group. The methyl protons of the tolyl group will give rise to a singlet in the upfield region, usually around δ 2.3-2.5 ppm. The proton on the pyrazole ring (at the 4-position) is expected to appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent phenyl and tolyl rings.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50-7.40 | m | 5H | Phenyl-H |

| ~7.30 | d | 2H | Tolyl-H (ortho to CH₃) |

| ~7.20 | d | 2H | Tolyl-H (meta to CH₃) |

| ~6.50 | s | 1H | Pyrazole-H4 |

| ~2.40 | s | 3H | Tolyl-CH₃ |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbon atoms of the aromatic rings will resonate in the downfield region, typically between δ 110 and 150 ppm. The quaternary carbons, such as the ipso-carbons of the phenyl and tolyl groups and the C5 carbon of the pyrazole ring, will generally have lower intensities compared to the protonated carbons. The pyrazole ring carbons will have chemical shifts characteristic of heterocyclic aromatic systems. The methyl carbon of the p-tolyl group will appear in the upfield region of the spectrum, usually around δ 20-25 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Pyrazole-C5 |

| ~140 | Pyrazole-C3 |

| ~138 | Tolyl-C (ipso) |

| ~135 | Phenyl-C (ipso) |

| ~130-125 | Phenyl & Tolyl-CH |

| ~110 | Pyrazole-C4 |

| ~21 | Tolyl-CH₃ |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would confirm the coupling between the ortho and meta protons within the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This is instrumental in assigning the signals of the protonated carbons in the phenyl, tolyl, and pyrazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for identifying the connectivity between the quaternary carbons and nearby protons, for example, showing correlations from the pyrazole proton to the carbons of the phenyl and tolyl rings, and from the methyl protons to the carbons of the tolyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative orientation of the phenyl and tolyl rings with respect to the pyrazole core.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-H stretching of the methyl group on the tolyl ring will be observed in the region of 2950-2850 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C bonds in the phenyl and tolyl rings, and the C=N and C=C bonds within the pyrazole ring, will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the aromatic rings will produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). For instance, bands related to pyrazole ring deformation can be observed. derpharmachemica.com

C-N stretching: The C-N stretching vibrations are anticipated in the 1300-1200 cm⁻¹ range. researchgate.net

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2920 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1600 | Strong | C=C Aromatic Ring Stretch |

| ~1510 | Strong | C=N Pyrazole Ring Stretch |

| ~1450 | Medium | C=C Aromatic Ring Stretch |

| ~820 | Strong | p-disubstituted benzene (B151609) C-H out-of-plane bend |

| ~760, ~690 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Note: This is a hypothetical data table based on known vibrational frequencies for similar functional groups.

Raman Spectroscopy (where applicable for specific functionalities)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the C=C stretching vibrations of the aromatic rings and the symmetric breathing modes of the rings. The N=N stretching vibration in pyrazole derivatives, though often weak in the IR, might be more prominent in the Raman spectrum.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption and their intensities are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

The molecular structure of this compound features a conjugated system composed of the pyrazole ring, the C5-linked phenyl group, and the N1-linked p-tolyl group. This extensive conjugation is expected to give rise to strong absorptions in the ultraviolet region of the electromagnetic spectrum. While specific experimental UV-Vis data for this compound is not detailed in the surveyed literature, analysis of similar structures provides insight. For instance, a related compound with an extended conjugated system, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, exhibits absorption maxima at 325 nm and 415 nm. The parent 1H-pyrazole ring itself is a known chromophore. nist.gov The presence of the phenyl and p-tolyl substituents on the pyrazole core in this compound would be expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted pyrazole, consistent with an extended π-system.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, the molecular formula is C₁₆H₁₄N₂. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺. The calculated exact mass for this ion is compared to the experimentally measured value to confirm the formula. This technique has been successfully applied to confirm the formulas of numerous pyrazole derivatives. mdpi.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂ |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 235.1230 |

Note: This table presents the theoretical exact mass for the protonated molecule. Experimental verification would involve comparing this value to the measured m/z.

Fragmentation Pattern Analysis

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule's structure. For this compound (Molecular Weight: 234.30 g/mol ), the fragmentation would likely proceed through cleavage at the weakest bonds and the formation of stable ions.

Key fragmentation pathways would include:

Cleavage of the N-C bond between the pyrazole and the p-tolyl ring, leading to fragments corresponding to the p-tolyl cation (m/z 91) and the phenyl-pyrazole radical, or vice versa.

Cleavage of the C-C bond between the pyrazole and the phenyl ring, resulting in fragments like the phenyl cation (m/z 77).

Fission of the pyrazole ring itself, a common process in heterocyclic compounds. nist.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

|---|---|

| 234 | [C₁₆H₁₄N₂]⁺ (Molecular Ion) |

| 157 | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 143 | [M - C₇H₇]⁺ (Loss of tolyl group) |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table lists hypothetical fragments based on the compound's structure and general fragmentation principles. libretexts.orgmiamioh.edu

X-ray Diffraction Studies for Solid-State Structure Elucidation

While a crystal structure for the specific compound this compound was not found in the search, a study on the closely related derivative, 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile , provides significant insight into the core structure's conformation. nih.govnih.gov The study revealed that the molecule is not planar. The central pyrazole ring forms significant dihedral angles with its aromatic substituents, indicating a twisted conformation in the solid state. This twisting is a result of steric hindrance between the rings.

Table 3: Selected Crystallographic Data for 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile

| Parameter | Measurement | Reference |

|---|---|---|

| Dihedral Angle (Pyrazole - Phenyl Ring) | 42.71 (9)° | nih.govnih.gov |

| Dihedral Angle (Pyrazole - p-Tolyl Ring) | 61.34 (9)° | nih.govnih.gov |

| Dihedral Angle (Phenyl - p-Tolyl Ring) | 58.22 (9)° | nih.govnih.gov |

Note: Data is for the derivative C₁₉H₁₅N₃O and is presented to illustrate the likely non-planar conformation of the this compound core.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretically calculated percentages based on the proposed molecular formula. A close match between the experimental and theoretical values serves to verify the compound's empirical formula and purity. This method is standard for the characterization of newly synthesized pyrazole derivatives.

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₄N₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 192.176 | 82.02% |

| Hydrogen | H | 1.008 | 14.112 | 6.02% |

| Nitrogen | N | 14.007 | 28.014 | 11.96% |

| Total | 234.302 | 100.00% |

Note: These are the calculated theoretical values. Experimental values for a pure sample are expected to be within ±0.4% of these figures.

Computational and Theoretical Chemistry Studies of 5 Phenyl 1 P Tolyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 5-Phenyl-1-(p-tolyl)-1H-pyrazole, DFT calculations would provide significant insights into its fundamental chemical characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The structure of this compound features a central pyrazole (B372694) ring connected to a phenyl group at the 5-position and a p-tolyl group at the 1-position. The rotational freedom around the single bonds connecting these rings to the pyrazole core allows for different conformations. A key aspect of the geometry optimization would be to determine the dihedral angles between the planes of the pyrazole, phenyl, and p-tolyl rings. In similar pyrazole derivatives, these rings are often found to be non-coplanar due to steric hindrance. For instance, in a related structure, 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, the pyrazole ring forms significant dihedral angles with both the phenyl and p-tolyl rings. sigmaaldrich.com

A detailed computational study would yield a data table of the optimized geometric parameters. A hypothetical representation of such a table is provided below.

Hypothetical Optimized Geometric Parameters for this compound (Note: These are representative values and not from actual experimental or calculated data.)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.37 | |

| C5-C6 (Phenyl) | 1.48 | |

| N1-C12 (p-tolyl) | 1.45 | |

| Bond Angle | N2-N1-C5 | 110.0 |

| N1-N2-C3 | 108.0 | |

| N2-C3-C4 | 112.0 | |

| Dihedral Angle | C4-C5-C6-C7 | 45.0 |

| C5-N1-C12-C13 | 55.0 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

The interpretation of the vibrational spectrum of this compound would involve assigning the calculated frequencies to specific functional groups and types of vibrations. For example, characteristic C-H stretching vibrations of the aromatic rings would be expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyrazole and aromatic rings would appear in the 1600-1400 cm⁻¹ range. The out-of-plane C-H bending vibrations are also characteristic and useful for identifying substitution patterns on the aromatic rings. Comparing these theoretical spectra with experimentally obtained FT-IR and FT-Raman spectra is a standard method for structural confirmation. In studies of similar pyrazole derivatives, a good correlation between theoretical and experimental vibrational frequencies is often observed. researchgate.net

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be located primarily on the electron-rich regions of the molecule, likely involving the π-systems of the aromatic rings and the pyrazole core. The LUMO, conversely, would be distributed over the electron-deficient areas. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. Computational studies on various pyrazole derivatives consistently report on the HOMO-LUMO gap as a key parameter for understanding their electronic behavior and reactivity. derpharmachemica.comnih.gov

Frontier Molecular Orbital (FMO) Analysis

Building upon the HOMO-LUMO analysis, a more detailed examination of the frontier molecular orbitals (FMOs) provides deeper insights into the chemical reactivity of this compound. This analysis involves the calculation of several global reactivity descriptors.

From the energies of the HOMO and LUMO, several important chemical descriptors can be calculated:

Electronic Chemical Potential (μ): This parameter measures the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability. Softer molecules are generally more reactive.

These parameters are fundamental in conceptual DFT and are used to predict the reactivity of molecules. nih.gov

Further descriptors that quantify the reactivity of a molecule include:

Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a better electron acceptor.

Global Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule. It is often calculated relative to a standard, such as tetracyanoethylene.

A hypothetical table of these calculated quantum chemical parameters is presented below.

Hypothetical Quantum Chemical Parameters for this compound (Note: These are representative values and not from actual experimental or calculated data.)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.20 |

| LUMO Energy | E_LUMO | -1.80 |

| Energy Gap | ΔE | 4.40 |

| Electronic Chemical Potential | μ | -4.00 |

| Chemical Hardness | η | 2.20 |

| Chemical Softness | S | 0.45 |

| Global Electrophilicity Index | ω | 3.64 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded guide to its electrostatic landscape.

In MEP analysis, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, represented by blue and green, are electron-deficient and are the likely sites for nucleophilic attack.

For this compound, computational studies on analogous pyrazole derivatives suggest that the MEP map would reveal specific reactive zones. derpharmachemica.comresearchgate.net The nitrogen atoms of the pyrazole ring are expected to be the primary centers of negative potential, making them the most probable sites for electrophilic interactions. researchgate.netnih.gov The hydrogen atoms of the phenyl and p-tolyl rings, on the other hand, would exhibit positive potential, rendering them susceptible to nucleophilic interactions. The distribution of electrostatic potential across the aromatic rings would also be influenced by the electronic effects of the substituents.

A representative table of expected MEP values for different regions of the molecule is presented below. The values are illustrative and based on computational studies of structurally similar pyrazole compounds.

| Molecular Region | Expected MEP Value (Hartree) | Predicted Reactivity |

| Pyrazole Ring (Nitrogen atoms) | -0.02 to -0.05 | Electrophilic Attack |

| Phenyl Ring (π-system) | -0.01 to 0.01 | Electrophilic/Nucleophilic |

| p-Tolyl Ring (π-system) | -0.015 to 0.01 | Electrophilic/Nucleophilic |

| Hydrogen Atoms | +0.01 to +0.03 | Nucleophilic Attack |

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts)

Computational chemistry offers the capability to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most significant. Theoretical NMR calculations, typically performed using Density Functional Theory (DFT), can provide highly accurate predictions of ¹H and ¹³C chemical shifts, which are instrumental in the structural elucidation of molecules. capes.gov.br

For this compound, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm its structure. The calculated shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the phenyl and p-tolyl rings would exhibit chemical shifts characteristic of aromatic systems, with variations depending on their position relative to the pyrazole ring and the methyl group.

The following table provides a set of hypothetical theoretical ¹H and ¹³C NMR chemical shifts for this compound, based on data from related compounds. nih.govnih.govnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H | 7.5 - 8.0 | - |

| Phenyl-H (ortho) | 7.2 - 7.4 | - |

| Phenyl-H (meta) | 7.3 - 7.5 | - |

| Phenyl-H (para) | 7.1 - 7.3 | - |

| p-Tolyl-H (ortho) | 7.1 - 7.3 | - |

| p-Tolyl-H (meta) | 7.0 - 7.2 | - |

| Methyl-H | 2.3 - 2.5 | - |

| Pyrazole-C | - | 130 - 150 |

| Phenyl-C | - | 120 - 140 |

| p-Tolyl-C | - | 120 - 140 |

| Methyl-C | - | 20 - 25 |

Mechanistic Insights through Computational Modeling of Reactions

Computational modeling is a powerful tool for investigating reaction mechanisms, providing detailed information about the energy landscape of a chemical transformation. This includes the characterization of transition states and the elucidation of reaction pathways.

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its characterization is crucial for understanding the kinetics and mechanism of a reaction. Computational methods can be used to locate and characterize transition states, providing information about their geometry, energy, and vibrational frequencies. For reactions involving this compound, such as electrophilic substitution on the pyrazole ring, computational modeling can identify the structure of the transition state and the energy barrier for the reaction.

By mapping the potential energy surface of a reaction, computational chemistry can elucidate the entire reaction pathway, from reactants to products, including any intermediates and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism. For instance, in the synthesis of pyrazole derivatives, computational modeling can help to understand the sequence of bond formation and breaking, and to predict the regioselectivity of the reaction. nih.gov

A conceptual table outlining the computational study of a hypothetical reaction of this compound is shown below.

| Computational Step | Objective | Expected Output |

| Geometry Optimization | Find the lowest energy structures of reactants and products. | Optimized geometries and energies. |

| Transition State Search | Locate the transition state connecting reactants and products. | Geometry and energy of the transition state. |

| Frequency Calculation | Characterize stationary points as minima or transition states. | Vibrational frequencies. |

| Intrinsic Reaction Coordinate (IRC) | Confirm the connection between the transition state and the reactants/products. | Reaction pathway. |

Prediction of Advanced Material Properties

Computational chemistry is increasingly used to predict the properties of materials, guiding the design of new molecules with specific functions. For this compound, computational methods can be employed to predict its potential as an advanced material.

For example, the nonlinear optical (NLO) properties of pyrazole derivatives have been a subject of interest. researchgate.net These properties are related to how a material interacts with intense light and are important for applications in optoelectronics and telecommunications. Computational calculations can predict the hyperpolarizability of a molecule, which is a measure of its NLO response.

Furthermore, the antioxidant properties of pyrazole-based compounds have been investigated. nih.gov Computational methods can be used to calculate parameters such as bond dissociation energies and ionization potentials, which are related to a molecule's ability to scavenge free radicals. Such predictions can guide the development of new antioxidant agents.

A table of predictable material properties for this compound is presented below.

| Property | Computational Method | Potential Application |

| Hyperpolarizability | DFT, Ab initio methods | Nonlinear Optics |

| Electron Affinity | DFT, Ab initio methods | Organic Electronics |

| Ionization Potential | DFT, Ab initio methods | Organic Electronics |

| Bond Dissociation Energy | DFT, Ab initio methods | Antioxidant |

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules, particularly those with donor-π-acceptor architectures, are of great interest for applications in photonics and optoelectronics. Computational chemistry, especially Density Functional Theory (DFT), has become an essential tool for predicting and understanding the NLO response of such materials.

Research on various pyrazole derivatives has demonstrated their potential as NLO materials. For instance, studies on some pyrazoline derivatives have shown that they exhibit significant first-order hyperpolarizability (β₀) values, a key parameter for second-order NLO materials. In one study, the hyperpolarizability of a series of pyrazoline derivatives was calculated to be in the range of 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, indicating their promise for NLO applications. nih.gov

Furthermore, theoretical investigations of other pyrazole derivatives have focused on their third-order NLO properties. These studies often involve the calculation of parameters such as the second-order hyperpolarizability (γ), the non-linear refractive index (n₂), and the non-linear absorption coefficient (β). For example, a study on a series of pyrazole derivatives reported γ₀ values in the range of 204–544 × 10⁻³⁶ e.s.u., calculated using the B3LYP/6–311++G(d,p) method. nih.gov

While direct computational data for this compound is unavailable, the structural similarity to these studied compounds suggests that it would also possess notable NLO properties. The presence of the phenyl and p-tolyl groups attached to the pyrazole core creates a π-conjugated system that can facilitate intramolecular charge transfer, a key factor for a significant NLO response.

To provide a more concrete, albeit comparative, perspective, the following table presents computational NLO data for a related pyrazoline derivative.

| Parameter | Value | Method/Basis Set |

| First Hyperpolarizability (β₀) | 5.21–7.26 × 10⁻³⁰ esu | - |

| Second Hyperpolarizability (γ₀) | 204–544 × 10⁻³⁶ e.s.u. | B3LYP/6–311++G(d,p) |

| Dipole Moment | ~8–9 Debye | - |

| Table 1: Calculated NLO properties for a series of pyrazole derivatives. It is important to note that these values are for related compounds and not for this compound itself. nih.gov |

Photophysical Properties (e.g., Fluorescence, Solvatochromism)

The photophysical properties of 1,5-diarylpyrazoles and their derivatives have been a subject of interest due to their potential applications in areas such as fluorescent probes, optical brighteners, and electroluminescent materials. ekb.eg

Fluorescence:

Substituted pyrazolines, which are structurally related to pyrazoles, are well-known for their fluorescent properties, often exhibiting high quantum yields. ekb.eg For example, a study on 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde reported an intense fluorescence emission with a maximum wavelength (λem) at 330 nm upon excitation at 275 nm in methanol. ekb.eg Another pyrazole derivative, 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP), displayed fluorescence with three distinct bands around 411 nm, 436 nm, and 463 nm in ethanol. mdpi.com These findings suggest that this compound is also likely to be a fluorescent molecule.

Solvatochromism:

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a key photophysical property that provides insights into the electronic structure of a molecule in its ground and excited states. This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon photoexcitation, often due to an intramolecular charge transfer (ICT) process.

A study on dialkoxyphenyl-pyrene molecules demonstrated that the substitution pattern on the phenyl ring significantly influences the solvatochromic behavior. pharmaffiliates.com Specifically, 2,5-disubstituted isomers exhibited a noticeable fluorescence solvatochromism, which was attributed to the ICT character of their excited state. pharmaffiliates.com This suggests that the relative positions of the phenyl and p-tolyl groups in this compound could similarly influence its solvatochromic properties. The electron-donating nature of the tolyl group and the aromatic character of the phenyl group could facilitate an ICT process within the molecule upon excitation, leading to a solvent-dependent emission spectrum.

The following table summarizes the photophysical data for a related pyrazoline derivative.

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 275 nm | Methanol |

| Emission Wavelength (λem) | 330 nm | Methanol |

| Table 2: Photophysical data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This data is for a related compound and serves as an illustrative example. ekb.eg |

Applications in Advanced Materials Science

Fluorescent and Optoelectronic Materials

Pyrazole (B372694) derivatives are recognized for their significant fluorescent properties, including high quantum yields, excellent photostability, and thermal stability. researchgate.netnih.gov These qualities make them prime candidates for the development of advanced optical and electronic materials.

The pyrazole core is a robust scaffold for creating organic fluorophores. These compounds can absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. The efficiency of this process is measured by the fluorescence quantum yield (ΦF). Research has shown that pyrazole-based molecules can achieve exceptionally high quantum yields. For instance, 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, a compound with a similar tri-aryl substituted pyrazole structure, exhibits a remarkable fluorescence quantum yield of 0.90 in toluene. epa.gov The electronic properties, and thus the color and efficiency of the fluorescence, can be fine-tuned by attaching different chemical groups to the pyrazole ring. The phenyl and p-tolyl groups in 5-Phenyl-1-(p-tolyl)-1H-pyrazole are expected to contribute to a conjugated π-electron system, which is essential for strong fluorescence.

Table 1: Photophysical Properties of Selected Fluorescent Pyrazole Derivatives

| Compound | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Solvent/Medium | Citation |

|---|---|---|---|---|---|

| 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) | 316 nm | 411, 436, 463 nm | Not specified | Ethanol | researchgate.net |

| Pyrazoline-BODIPY Hybrid | 499 nm | 511 nm | 30% | Not specified | nih.gov |

| 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole | Not specified | Not specified | 90% (0.90) | Toluene | epa.gov |

This table presents data for analogous compounds to illustrate the fluorescent potential of the pyrazole scaffold.

The excellent luminescent properties of pyrazole derivatives make them attractive materials for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net In an OLED, organic layers are placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they combine to form excitons, which then release their energy as light. Pyrazoline-based materials, which are structurally related to pyrazoles, have been successfully used in OLEDs, acting as both the light-emitting layer (EML) and the hole-transporting layer (HTL). researchgate.net The nitrogen atoms in the pyrazole ring can facilitate electron transport, while the extended conjugation provided by the aryl substituents (like the phenyl and p-tolyl groups) results in bright luminescence. researchgate.net This dual functionality can simplify device architecture and improve efficiency.

The inherent fluorescence of the pyrazole core can be harnessed to create optical sensors. The principle behind such sensors is that the fluorescence of the pyrazole molecule changes (it may be "turned on," "turned off," or shifted in color) upon interaction with a specific target analyte. For example, pyrazole-containing polymers have been developed for the selective detection of acetate (B1210297) anions. ias.ac.in The interaction, often through hydrogen bonding involving the pyrazole's N-H group, alters the electronic environment of the fluorophore, leading to a measurable change in its optical properties. ias.ac.in This versatility allows for the design of highly sensitive and selective sensors for various ions and molecules. nih.gov

Energetic Materials Research

A significant area of modern chemistry is the development of High Energy Density Materials (HEDMs) that offer superior performance and greater safety compared to traditional explosives like TNT or RDX. The pyrazole ring is a key building block in this field due to its high nitrogen content, thermal stability, and positive heat of formation. nih.govnih.gov

The goal in designing energetic materials is to create molecules that store a large amount of chemical energy and can release it rapidly. researchgate.net Nitrogen-rich heterocyclic compounds are ideal for this purpose because their decomposition produces large volumes of nitrogen gas (N₂), which is a very stable, high-energy triple bond molecule. nih.gov The pyrazole skeleton is an excellent starting point for creating such compounds. researchgate.net The primary strategy involves the chemical attachment of multiple energy-rich functional groups, most commonly nitro groups (-NO₂), to the pyrazole backbone. nih.govnih.gov These modifications dramatically increase the compound's density, oxygen balance, and heat of formation, which are key parameters determining its energetic performance. nih.govacs.org

Nitrated pyrazole derivatives are at the forefront of HEDM research, with many new compounds demonstrating performance that rivals or exceeds that of conventional explosives. nih.govrsc.org For example, the synthesis of pyrazole derivatives with multiple nitro groups has led to materials with superior detonation velocities and pressures combined with lower sensitivity to impact and friction, making them safer to handle. acs.orgacs.org Research has shown that combining pyrazole with other nitrogen-rich rings like triazole can produce heat-resistant explosives with better performance and sensitivity than traditional options like HNS and RDX. rsc.org These advanced materials are sought after for both military and civilian applications where high power, stability, and safety are paramount. nih.gov

Table 2: Comparative Performance of Pyrazole-Based HEDMs and Traditional Explosives

| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Citation |

|---|---|---|---|---|---|

| TNT (Trinitrotoluene) | 1.65 | 295 | 6881 | 15 | acs.org |

| RDX | 1.82 | 204 | 8795 | 7.5 | rsc.orgacs.org |

| HNS | 1.74 | 318 | 7612 | 5 | rsc.org |

| DNPAT (Nitropyrazole-triazole derivative) | 1.83 | 314 | 8889 | 18 | rsc.org |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7) | 1.83 | 218 | 8931 | Not specified | acs.org |

This table showcases the high performance of modern energetic materials derived from the pyrazole scaffold.

Dye Chemistry and Pigment Applications

The pyrazole nucleus is a well-established component in the design of various dyes and pigments. The specific substitution pattern of this compound offers a platform for creating azo dyes, a major class of colorants. The synthesis of such dyes typically involves the diazotization of an amino-substituted pyrazole derivative, followed by a coupling reaction with an electron-rich aromatic compound.

Research has demonstrated the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov In a related synthetic strategy, a 5-amino-1-(p-tolyl)-1H-pyrazole derivative can be diazotized and coupled with various aromatic compounds to produce a range of colorful azo dyes. The resulting molecules exhibit intense colors due to the extended π-conjugation system formed by the pyrazole ring, the azo bridge, and the aromatic systems. The specific shades of these dyes can be fine-tuned by introducing different substituents on the coupling partner. For instance, coupling with naphthol derivatives can yield dyes with different colors compared to coupling with aniline (B41778) derivatives. uminho.pt

The general procedure for synthesizing these pyrazole-based azo dyes involves the diazotization of the corresponding aminopyrazole using nitrosylsulfuric acid, followed by coupling with a suitable component like N,N-diethylaniline or 2-naphthol. uminho.pt

Chemical Sensors and Probes

The inherent fluorescence and chelating properties of the pyrazole scaffold make it an excellent candidate for the development of chemical sensors and probes. Derivatives of this compound can be functionalized to create chemosensors capable of detecting specific ions or molecules through changes in their optical properties, such as fluorescence intensity or color.

Molecular Recognition and Detection Systems

The principle behind the sensing action of pyrazole-based probes often involves a photoinduced electron transfer (PET) mechanism. In the absence of the target analyte, the fluorescence of the pyrazole fluorophore is quenched by an electron-donating receptor part of the molecule. nih.gov Upon binding of the target analyte, such as a metal cation, the electron-donating ability of the receptor is suppressed, leading to an enhancement of fluorescence.

For example, a fluorescent dye based on a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline core has been shown to act as a sensor for various small inorganic cations like lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc in a polar solvent. nih.gov The complexation of the receptor moiety by these cations retards the PET process, resulting in a detectable fluorescence signal. While this specific example does not use this compound directly, the underlying principle of using a pyrazole-based fluorophore coupled with a receptor for ion detection is transferable. By strategically modifying the this compound structure with appropriate receptor units, selective and sensitive sensors for various analytes can be designed.

Table 1: Examples of Pyrazole-Based Fluorescent Probes and their Analytes

| Pyrazole Derivative Core | Target Analyte(s) | Sensing Mechanism | Reference |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | Li⁺, Na⁺, Ba²⁺, Ca²⁺, Mg²⁺, Cd²⁺, Pb²⁺, Zn²⁺ | Photoinduced Electron Transfer (PET) | nih.gov |

Adsorption and Environmental Remediation Materials

The presence of nitrogen atoms in the pyrazole ring provides potential coordination sites for metal ions, making pyrazole-containing materials promising candidates for environmental remediation, particularly for the removal of heavy metal pollutants from water.

Pyrazole-Based Ligands and Metal-Complexing Agents

The nitrogen atoms of the pyrazole ring are excellent donors for metal coordination, making pyrazole derivatives highly effective ligands in coordination chemistry. The specific steric and electronic properties of this compound can be leveraged to create metal complexes with unique geometries and reactivities.

Coordination Chemistry and Catalytic Applications

Pyrazole-derived ligands have been successfully used to synthesize a wide range of metal complexes, including those with rhodium and titanium. These complexes often exhibit significant catalytic activity in various organic transformations.

For example, rhodium(I) complexes bearing bis- and tris(pyrazolyl)aluminate ligands have been synthesized and investigated as catalysts for the polymerization of phenylacetylene. nsf.gov These complexes showed enhanced catalytic activity compared to their analogous poly(pyrazolyl)borate counterparts. The improved performance was attributed to the wider bite angles and the less electron-rich rhodium center in the aluminate complexes. nsf.gov

In another study, the use of pyrazole derivatives as ligands was found to greatly enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. nih.gov The addition of pyrazole ligands improved the catalytic activity by up to 17-fold compared to using the titanium catalyst alone. This cooperative effect is believed to arise from the pyrazole ligand bringing two titanium atoms into close proximity, enabling dinuclear cooperation during the polymerization process. nih.gov These findings highlight the potential of this compound to serve as a versatile ligand for developing novel and efficient homogeneous catalysts.

Table 3: Catalytic Activity Enhancement with Pyrazole Ligands

| Catalyst System | Reaction | Enhancement in Catalytic Activity | Reference |

| Ti(O-iPr)₄ with pyrazole ligand | Ring-opening polymerization of L-lactide | ~17-fold increase | nih.gov |

| Rh(COD) complexes with (pyrazolyl)aluminate ligands | Polymerization of phenylacetylene | Enhanced activity compared to borate (B1201080) analogues | nsf.gov |

Applications of 5 Phenyl 1 P Tolyl 1h Pyrazole in Agrochemical Research and Development

The phenylpyrazole scaffold, a core component of the compound 5-Phenyl-1-(p-tolyl)-1H-pyrazole, is a significant heterocyclic structure in the field of agrochemical research. Derivatives of phenylpyrazole have demonstrated a wide spectrum of biological activities, leading to their development as herbicides, fungicides, and insecticides. This article explores the application of this chemical class within agrochemical research, focusing on its various roles and the structure-activity relationships that govern its efficacy.

Advanced Reactivity and Structure Property Relationships of Pyrazole Derivatives

Tautomerism and Prototropic Dynamics

Tautomerism is a fundamental characteristic of certain pyrazole (B372694) derivatives, influencing their chemical behavior and reactivity. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of different tautomeric forms in equilibrium.

Annular Tautomerism and Equilibrium Studies

For N-unsubstituted pyrazoles, annular tautomerism results from the exchange of a proton between the N1 and N2 positions of the pyrazole core. nih.gov This dynamic process can lead to a mixture of tautomers in solution, and the position of the equilibrium is sensitive to various factors, including the nature and position of substituents on the pyrazole ring, the solvent, and the temperature. nih.govfu-berlin.de

In the case of unsymmetrically substituted pyrazoles, such as 3(5)-phenylpyrazole, the two principal tautomers are the 3-phenyl and 5-phenyl forms. Experimental studies using low-temperature multinuclear NMR spectroscopy have shown that 3(5)-phenylpyrazoles typically exist in solution as mixtures that are rich in the 3-phenyl tautomer. fu-berlin.de This preference is also observed in the solid state. fu-berlin.de The presence of tautomeric equilibrium is often indicated by broadened signals for the C3 and C5 carbons in 13C-NMR spectra, representing the merging of signals due to the rapid interconversion. nih.gov

Computational studies, such as those employing ab initio methods, have been used to evaluate the effects of substituents on tautomeric equilibria. nih.gov These studies have indicated that the electronic nature of the substituents at the C3 and C5 positions plays a significant role in determining the relative stability of the tautomers. nih.gov

It's important to note that while annular tautomerism involving the nitrogen atoms is the most common, other tautomeric forms involving proton occupancy of annular carbons are theoretically possible but generally less favored due to a loss of aromaticity. nih.gov

Influence on Reactivity and Synthetic Outcomes

The tautomeric nature of pyrazoles directly impacts their reactivity and the outcome of synthetic transformations. The presence of multiple tautomers means that a reaction can potentially proceed through different pathways, leading to a mixture of products. nih.gov Therefore, controlling the tautomeric equilibrium is crucial for achieving regioselectivity in functionalization reactions.

The amphoteric nature of N-unsubstituted pyrazoles, which can act as both acids and bases, further complicates their reactivity. The pyrrole-like NH group can be deprotonated, while the pyridine-like nitrogen can be protonated. nih.gov These processes can be modulated by substituents and the reaction medium, thereby influencing the reaction pathways. nih.gov For instance, in acidic media, protonation of the pyridine-like nitrogen may direct reactions towards the participation of exocyclic groups. nih.gov

Substituent Effects on Electronic Structure and Reactivity

The electronic properties and reactivity of the pyrazole ring are significantly influenced by the nature and position of its substituents. In the case of 5-Phenyl-1-(p-tolyl)-1H-pyrazole, the phenyl and p-tolyl groups play a crucial role in modulating the electron distribution and, consequently, the chemical behavior of the molecule.

Role of Phenyl and p-Tolyl Substituents

The pyrazole ring is a π-excessive aromatic system. nih.gov The presence of two adjacent nitrogen atoms, however, leads to a non-uniform electron distribution. The C4 position is generally more electron-rich and thus more susceptible to electrophilic attack, while the C3 and C5 positions are comparatively electron-deficient. nih.govchemicalbook.com

In this compound, the phenyl group at the C5 position and the p-tolyl group at the N1 position exert electronic effects that further modify this intrinsic reactivity. Both the phenyl and p-tolyl groups are aromatic substituents that can engage in resonance and inductive effects with the pyrazole core. The p-tolyl group, with its methyl substituent, is generally considered to be electron-donating compared to an unsubstituted phenyl group.

Electron-Donating and Electron-Withdrawing Group Effects

The influence of substituents on the pyrazole ring's reactivity is a well-studied phenomenon. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density at different positions of the ring, thereby directing the course of chemical reactions.

Studies on substituted pyrazoles have shown that EDGs at the C3 position can increase the basicity of the pyrazole ring. nih.gov Conversely, early studies suggested that EWGs increase the basicity by increasing the acidity of the NH proton, although more recent findings point to the opposite effect for 3(5)-substituted pyrazoles. nih.gov Computational studies have also indicated that pyrazoles with EDGs at certain positions have lower energetic demands for proton transfer in tautomeric processes. nih.gov

In the context of electrophilic substitution, which preferentially occurs at the C4 position, the presence of activating or deactivating groups on the phenyl and p-tolyl substituents of this compound would be expected to modulate the reactivity of the pyrazole ring itself, although direct electrophilic attack on the aryl substituents is also possible.

Regiochemical Control in Functionalization Reactions

Achieving regiochemical control is a central challenge in the synthesis and functionalization of unsymmetrically substituted pyrazoles. acs.orgnih.gov The inherent differences in the electronic environment of the C3, C4, and C5 positions, coupled with the influence of existing substituents, dictate the preferred site of reaction.

For N-unsubstituted pyrazoles, the tautomeric equilibrium is a key determinant of regioselectivity. nih.gov In the case of N-substituted pyrazoles like this compound, the N1 position is blocked, simplifying the reactive landscape to the carbon atoms of the pyrazole ring and the attached aryl groups.

The synthesis of substituted pyrazoles often relies on cyclocondensation reactions, for instance, between 1,3-dicarbonyl compounds and hydrazines. nih.govchemicalbook.com In the case of unsymmetrical 1,3-diketones, the reaction with a substituted hydrazine (B178648) can lead to a mixture of regioisomers. nih.govchemicalbook.com The regioselectivity of such reactions is influenced by the nature of the substituents on both reactants and the reaction conditions, such as pH. nih.govchemicalbook.com For example, the reaction of an unsymmetrical 1,3-diketone with an aryl hydrazine can yield different regioisomers depending on which nitrogen atom of the hydrazine acts as the initial nucleophile. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is constantly evolving, with a significant push towards more efficient, sustainable, and environmentally friendly methods. nih.gov Traditional methods often rely on the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov However, recent research has focused on developing novel strategies that offer improved yields, regioselectivity, and atom economy.

One promising area is the use of multicomponent reactions (MCRs) , which allow for the synthesis of complex molecules in a single step from three or more starting materials. rsc.org These reactions are highly efficient and reduce waste, aligning with the principles of green chemistry. nih.gov For instance, nano-ZnO has been utilized as an effective catalyst in the one-pot synthesis of 1,3,5-substituted pyrazoles, achieving excellent yields and short reaction times. mdpi.com

Furthermore, the development of catalyst-free and green synthetic routes is gaining traction. nih.govthieme-connect.com Researchers are exploring the use of water as a solvent and avoiding hazardous reagents and catalysts. thieme-connect.com Iron-catalyzed tandem C–C and C–N coupling approaches using alcohols as the primary feedstock represent another sustainable pathway to pyrazoles. rsc.org These methods eliminate the need for pre-functionalized starting materials and noble metal catalysts. rsc.org

The synthesis of pyrazoles from readily available starting materials through innovative bond-forming strategies is also a key focus. This includes methods like the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines to produce 1,3,5-trisubstituted pyrazoles with high regioselectivity. nih.gov

Advancements in Pyrazole Characterization Techniques

The precise characterization of pyrazole derivatives is crucial for understanding their structure-activity relationships. A combination of spectroscopic and analytical techniques is employed to elucidate their molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental in determining the substitution pattern on the pyrazole ring and the conformation of the molecule. For instance, in a derivative of 5-Phenyl-1-(p-tolyl)-1H-pyrazole, the chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the protons on the phenyl, tolyl, and pyrazole rings. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further validating the elemental composition. nih.gov

X-ray crystallography offers the definitive three-dimensional structure of pyrazole derivatives in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions. For example, the crystal structure of 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile revealed the dihedral angles between the pyrazole ring and the attached phenyl and p-tolyl rings to be 42.71 (9)° and 61.34 (9)°, respectively. nih.gov

Synergistic Integration of Computational and Experimental Approaches

The combination of computational chemistry with experimental studies has become an indispensable tool in the investigation of pyrazole derivatives. eurasianjournals.com This synergistic approach provides deeper insights into their electronic properties, reactivity, and biological interactions.

Density Functional Theory (DFT) calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.netresearchgate.net These theoretical calculations can be correlated with experimental data from techniques like FT-IR and UV-Vis spectroscopy to validate the findings. researchgate.net For example, DFT calculations have been used to study the reactive properties of pyrazole derivatives and to understand their stability. researchgate.net

Molecular docking simulations are employed to predict the binding modes and affinities of pyrazole derivatives with biological targets, such as enzymes or receptors. nih.govrsc.org This is particularly valuable in drug discovery for identifying potential lead compounds and optimizing their pharmacological profiles. eurasianjournals.com For instance, docking studies have been used to investigate the inhibitory activity of pyrazole derivatives against various cancer cell lines. researchgate.net

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of pyrazole derivatives in different environments, such as in solution. researchgate.net This helps in understanding how these molecules interact with their surroundings over time.

Expansion of Material Science Applications for Pyrazole Frameworks

The unique structural and electronic properties of pyrazoles make them attractive building blocks for advanced materials. researchgate.net Their applications in material science are a rapidly growing area of research.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole derivatives are excellent candidates for use as ligands in the synthesis of MOFs due to their ability to coordinate with metal centers. researchgate.net These pyrazole-based MOFs have potential applications in gas storage, separation, and catalysis. researchgate.net

Energetic materials are another area where pyrazoles are making a significant impact. consensus.app The introduction of nitro groups and other energetic functionalities onto the pyrazole ring can lead to the development of high-energy density materials (HEDMs) with tailored detonation performance and stability. rsc.org

Furthermore, the fluorescent properties of some pyrazole derivatives make them suitable for applications as dyes and fluorescent materials . researchgate.net These compounds can be used as sensors or in imaging applications.

Development of Sustainable and Eco-Friendly Agrochemicals

Pyrazole derivatives have long been used in the agrochemical industry as insecticides and herbicides. nih.govresearchgate.net Fipronil is a well-known example of a pyrazole-based insecticide. rsc.org However, there is a growing demand for the development of more sustainable and eco-friendly agrochemicals to minimize environmental impact.

Research is focused on designing novel pyrazole-based pesticides with improved efficacy and better safety profiles. acs.org This includes the synthesis of compounds that are more selective towards target pests and have lower toxicity to non-target organisms and the environment. For example, new pyrazole derivatives are being investigated as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. acs.org

The principles of green chemistry are also being applied to the synthesis of pyrazole-based agrochemicals, with the aim of developing more sustainable manufacturing processes. nih.gov This includes the use of renewable feedstocks and environmentally benign reaction conditions.

Q & A

Q. What are the common synthetic routes for preparing 5-Phenyl-1-(p-tolyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives under reflux in ethanol, followed by acid or base catalysis to form the pyrazole ring . Optimization strategies include:

Q. How are spectroscopic techniques (NMR, FT-IR, MS) employed to confirm the structure of this compound?

- NMR : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm for p-tolyl substituents). -NMR confirms carbonyl carbons (δ 160–165 ppm) in intermediates .

- FT-IR : Absorbances at 3100–3000 cm (C–H aromatic), 1600–1450 cm (C=C/C=N stretching), and 1350–1300 cm (C–F in fluorinated analogs) validate substituents .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 264 for CHN) confirm molecular weight .

Q. What are the key applications of pyrazole derivatives like this compound in medicinal chemistry?

Pyrazole derivatives are explored as enzyme inhibitors (e.g., COX-2, mGluR5) and anticonvulsants. For example:

- Anticancer activity : Analogous compounds inhibit kinases via π-π stacking interactions between the phenyl ring and hydrophobic enzyme pockets .

- Antimicrobial properties : Electron-withdrawing substituents (e.g., CF) enhance activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for pyrazole derivatives across different studies?

Discrepancies often arise from variations in substituent positioning, purity, or assay protocols. For example:

- Substituent effects : this compound derivatives with electron-donating groups (e.g., –OCH) show reduced cytotoxicity compared to electron-withdrawing groups (e.g., –NO) due to altered binding affinities .

- Purity validation : Use HPLC (>98% purity) and elemental analysis to exclude impurities affecting bioactivity .

Q. What computational methods are effective for predicting the reactivity and binding modes of this compound derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the pyrazole ring .

- DFT calculations : B3LYP/6-31G(d) models reveal charge distribution and frontier molecular orbitals, explaining nucleophilic attack sites .

Q. How do crystallographic studies resolve ambiguities in the stereochemistry of pyrazole derivatives?

Single-crystal X-ray diffraction determines bond angles and torsion angles. For example:

Q. What strategies are recommended for optimizing the synthetic yield of this compound in scale-up processes?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) observed in batch processes .

- Workup protocols : Column chromatography with silica gel (hexane/ethyl acetate) separates regioisomers, improving yield from 60% to 85% .

Methodological Guidance

Q. How should researchers design experiments to evaluate substituent effects on pyrazole bioactivity?

Q. What are the best practices for handling air- or moisture-sensitive intermediates in pyrazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.